2-(1H-benzimidazol-2-ylsulfanyl)-N-benzylacetamide
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Description
2-(1H-benzimidazol-2-ylsulfanyl)-N-benzylacetamide is a useful research compound. Its molecular formula is C16H15N3OS and its molecular weight is 297.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 33.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
2-(1H-benzimidazol-2-ylsulfanyl)-N-benzylacetamide is a compound that integrates a benzimidazole core with a sulfanyl group and an acetamide moiety. This unique structure suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Biological Activity Overview
The biological activities of this compound have been primarily explored in terms of its antiproliferative , antimicrobial , and antioxidant properties.
Antiproliferative Activity
Recent studies have demonstrated that compounds containing the benzimidazole structure exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole linked with sulfide and sulfoxide groups have been shown to inhibit cell proliferation in liver (HepG2), breast (MCF-7), and lung (A549) cancer cell lines. The synthesized derivatives displayed varying levels of activity, with some compounds achieving IC50 values in the low micromolar range .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HepG2 | 10 |
MCF-7 | 8 | |
A549 | 12 |
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has also been investigated. Compounds similar to this compound have shown activity against Gram-positive bacteria, including strains resistant to conventional antibiotics like MRSA. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Table 2: Antimicrobial Activity Against Bacterial Strains
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus (MRSA) | 5 |
Enterococcus faecalis (VRE) | 10 |
Antioxidant Properties
Antioxidant activity is another area where benzimidazole derivatives have shown promise. The presence of the sulfanyl group may contribute to radical scavenging activities, protecting cells from oxidative stress. Studies indicate that these compounds can reduce lipid peroxidation and enhance cellular antioxidant defenses .
Case Studies and Research Findings
Several case studies highlight the biological activity of related compounds:
- Anticancer Studies : A series of benzimidazole sulfides were synthesized and tested for their antiproliferative effects. The study found that modifications to the acetamide moiety significantly affected the potency against cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug design .
- Antimicrobial Efficacy : Research focusing on the antibacterial effects of benzimidazole derivatives revealed that certain structural modifications enhanced activity against resistant bacterial strains, indicating a potential for developing new antibiotics from this class of compounds .
- Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects have shown that they may induce apoptosis in cancer cells via mitochondrial pathways, further supporting their potential as therapeutic agents .
Properties
Molecular Formula |
C16H15N3OS |
---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-benzylacetamide |
InChI |
InChI=1S/C16H15N3OS/c20-15(17-10-12-6-2-1-3-7-12)11-21-16-18-13-8-4-5-9-14(13)19-16/h1-9H,10-11H2,(H,17,20)(H,18,19) |
InChI Key |
DLDUWMKXHKTLEW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N2 |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N2 |
solubility |
33.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.